molecular formula C₁₂H₁₁ClO B1142566 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one CAS No. 854726-05-9

2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one

Cat. No. B1142566
CAS RN: 854726-05-9
M. Wt: 206.67
InChI Key:
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Description

2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one, also known as 2-chloro-5,6-dihydro-1,1'-biphenyl-3-one, is an organic compound that is used in a variety of laboratory experiments and scientific research. It is a colorless solid that is soluble in organic solvents, such as ethanol and acetone, and has a melting point of around 200°C. This compound has been studied extensively in recent years due to its potential applications in a wide range of scientific fields.

Scientific Research Applications

2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one has a variety of scientific research applications. It has been used to study the properties of polymers, as well as to study the effects of various catalysts on the synthesis of polymers. It has also been used as a reagent in the synthesis of a variety of organic compounds. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-cancer drugs.

Mechanism Of Action

The mechanism of action of 2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of polymers, as well as other organic compounds. Additionally, it is thought that the compound may act as a proton donor, which would allow it to react with other molecules in order to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one are not fully understood. However, it is believed that the compound may have some effects on the body, as it has been used in the synthesis of a variety of pharmaceuticals. Additionally, it is thought that the compound may have some effects on the nervous system, as it has been used in the synthesis of some anti-anxiety medications.

Advantages And Limitations For Lab Experiments

2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, the compound is relatively stable and can be used in a variety of different experiments. However, one of the main limitations of using this compound is that it is highly toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one. One potential area of research is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in the synthesis of pharmaceuticals. Additionally, further research could be conducted to explore the potential uses of the compound in the synthesis of polymers. Finally, further research could be conducted to explore the potential uses of the compound in the synthesis of other organic compounds.

Synthesis Methods

2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one can be synthesized using a variety of methods. One method involves the reaction of 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one-dihydro-[1,1'-biphenyl]-3-one with sodium hydroxide. This reaction produces an intermediate product, which can then be converted to the desired compound through a series of steps. Other methods of synthesis include the reaction of 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one-dihydro-[1,1'-biphenyl]-3-one with bromine, the reaction of 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one-dihydro-[1,1'-biphenyl]-3-one with zinc chloride, and the reaction of 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one-dihydro-[1,1'-biphenyl]-3-one with hydrochloric acid.

properties

IUPAC Name

3-(2-chlorophenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLHJCDLKMQHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-2-cyclohexen-1-one

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